molecular formula C20H20O4 B1640340 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Cat. No. B1640340
M. Wt: 324.4 g/mol
InChI Key: KYFBXCHUXFKMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a natural product found in Erythrina melanacantha, Sophora flavescens, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis : The compound was synthesized through C-prenylation, protection of phenolic hydroxyl group, aldol condensation, cyclization, and deprotection, starting from cheap benzaldehyde, 4-hydroxybenzaldehyde, and 2-hydroxyacetophenone (Yang et al., 2009).

  • Bioactive Compounds Isolation : Isolated from the aerial parts of Flourensia fiebrigii, along with other compounds, using various spectroscopic methods including 1D and 2D NMR techniques (Uriburu et al., 2007).

  • Binding Affinity for Human Receptors : Found to have good binding affinity for human opioid or cannabinoid receptors, with implications for psychoactive studies (Gao et al., 2011).

  • Synthetic Pathways Exploration : Studies on the introduction of the 2-methylbut-2-enyl(diphenyl)silyl group into various organic structures and its conversion into a hydroxyl group (Fleming & Winter, 1993).

  • Antioxidant and Enzyme Inhibition Activities : Compounds including 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one showed notable NQO1 induction activity and were tested for radical scavenging and α-glucosidase inhibition activities (Luo et al., 2012).

  • Pharmaceutical Applications : Synthesized to verify the proposed structure of falciformin, a new constituent of Tephrosia falciformis, with implications in pharmaceutical research (Parmar et al., 1990).

  • Novel Route Synthesis : Developing new routes to synthesize derivatives of this compound, contributing to advancements in organic chemistry (Alizadeh et al., 2008).

properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBXCHUXFKMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Reactant of Route 3
7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Reactant of Route 4
Reactant of Route 4
7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Reactant of Route 5
7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Reactant of Route 6
7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

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